molecular formula C25H32N2O4 B5124279 4-benzoyl-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide

4-benzoyl-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide

Cat. No. B5124279
M. Wt: 424.5 g/mol
InChI Key: FKWBFYBHZXDUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoyl-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide, also known as BMDP, is a novel psychoactive substance that belongs to the class of synthetic cathinones. BMDP has gained popularity in the research community due to its potential as a pharmacological tool for investigating the central nervous system.

Mechanism of Action

4-benzoyl-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide acts as a triple reuptake inhibitor, inhibiting the reuptake of serotonin, dopamine, and norepinephrine. This mechanism of action is similar to other synthetic cathinones, such as mephedrone and methylone. 4-benzoyl-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide also has a high affinity for the serotonin 5-HT2A receptor, which may contribute to its hallucinogenic effects.
Biochemical and Physiological Effects
4-benzoyl-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has been shown to produce a range of biochemical and physiological effects in animal models. These effects include hyperactivity, stereotypy, and increased locomotor activity. 4-benzoyl-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has also been shown to produce rewarding effects in rats, indicating its potential as a substance of abuse.

Advantages and Limitations for Lab Experiments

One advantage of using 4-benzoyl-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide in lab experiments is its potency as a triple reuptake inhibitor, which allows for the investigation of the role of serotonin, dopamine, and norepinephrine in various physiological processes. However, one limitation of using 4-benzoyl-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide is its potential for abuse, which may limit its use in certain research settings.

Future Directions

There are several future directions for research on 4-benzoyl-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide. One potential direction is to investigate the long-term effects of 4-benzoyl-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide on the brain and behavior. Another direction is to explore the potential therapeutic applications of 4-benzoyl-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide, such as in the treatment of depression or attention deficit hyperactivity disorder. Additionally, further research is needed to fully understand the mechanism of action of 4-benzoyl-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide and its potential as a substance of abuse.

Synthesis Methods

The synthesis of 4-benzoyl-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide involves the reaction of 2,5-dimethoxybenzaldehyde with 4-piperidinone hydrochloride in the presence of sodium triacetoxyborohydride. The resulting product is then acylated with benzoyl chloride to yield 4-benzoyl-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide. This synthesis method has been optimized by several research groups to improve the yield and purity of 4-benzoyl-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide.

Scientific Research Applications

4-benzoyl-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has been used in several studies to investigate its pharmacological properties. One study conducted by Simmler et al. (2019) found that 4-benzoyl-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide acts as a potent serotonin transporter inhibitor, which may contribute to its psychoactive effects. Another study by Luethi et al. (2019) demonstrated that 4-benzoyl-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has a high affinity for the dopamine transporter, indicating its potential as a dopamine reuptake inhibitor. 4-benzoyl-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has also been shown to have an affinity for the norepinephrine transporter, suggesting its potential as a norepinephrine reuptake inhibitor.

properties

IUPAC Name

4-benzoyl-2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4/c1-24(2)14-17(15-25(3,4)27-24)26-23(29)19-13-20(30-5)18(12-21(19)31-6)22(28)16-10-8-7-9-11-16/h7-13,17,27H,14-15H2,1-6H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWBFYBHZXDUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=C(C=C(C(=C2)OC)C(=O)C3=CC=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzoyl-2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

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